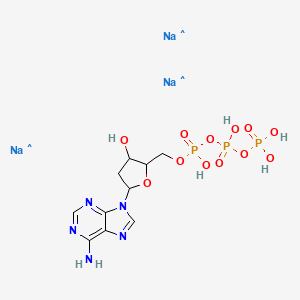

Deoxyadenosine triphosphate trisodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxyadenosine triphosphate trisodium is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that catalyzes the formation of DNA strands. Structurally, it consists of a deoxyribose sugar, an adenine base, and three phosphate groups. This compound is crucial for the replication and repair of DNA, making it essential for cellular processes and genetic research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate through a series of phosphorylation reactions. One method involves using Saccharomyces cerevisiae to catalyze the reaction, with the addition of chemical effectors to enhance ATP regeneration and coupling systems. Optimal reaction conditions include a pH of 7.0, temperature of 29.6°C, and specific concentrations of glucose, MgCl₂, KCl, NaH₂PO₄, yeast, ammonium chloride, and acetaldehyde .

Industrial Production Methods: Commercial production of this compound typically involves chemical methods. The reaction uses tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are employed, and the yield ranges from 40% to 80%. this method generates significant environmental pollution and incurs high costs due to the need for extensive purification .

Análisis De Reacciones Químicas

Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic reactions. It can be phosphorylated to form higher-energy compounds or hydrolyzed to release energy.

Common Reagents and Conditions: Common reagents used in these reactions include ATP, nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. Conditions typically involve buffered solutions with specific pH levels and temperatures optimized for enzyme activity .

Major Products: The major products formed from these reactions include deoxyadenosine diphosphate and deoxyadenosine monophosphate, which are intermediates in the synthesis and degradation of DNA .

Aplicaciones Científicas De Investigación

Deoxyadenosine triphosphate trisodium is widely used in genetic engineering, molecular biology, and life sciences. It serves as a substrate for DNA polymerases in polymerase chain reactions (PCR), DNA sequencing, and molecular cloning techniques. Additionally, it is used in studies of DNA repair, apoptosis, and cellular metabolism. Its role in facilitating DNA synthesis makes it invaluable for research in genetic medicine and biotechnology .

Mecanismo De Acción

Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. It also acts as a noncompetitive inhibitor for ribonucleotide reductase, an enzyme involved in DNA synthesis. High levels of this compound can be toxic, leading to impaired immune function and other cellular dysfunctions .

Comparación Con Compuestos Similares

Similar Compounds:

- Adenosine triphosphate (ATP)

- Deoxyguanosine triphosphate (dGTP)

- Deoxycytidine triphosphate (dCTP)

- Thymidine triphosphate (TTP)

Uniqueness: Deoxyadenosine triphosphate trisodium is unique due to its specific role in DNA synthesis and its structural differences from other nucleotides. Unlike ATP, which has a hydroxyl group at the 2’ position of the ribose sugar, this compound lacks this hydroxyl group, making it a deoxynucleotide. This structural difference is crucial for its incorporation into DNA rather than RNA .

Propiedades

Fórmula molecular |

C10H16N5Na3O12P3 |

|---|---|

Peso molecular |

560.15 g/mol |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |

Clave InChI |

MEUPRCSRSRKMMC-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)

![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)

![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)

![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)

![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)

![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)

![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)